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Compound of Interest

Compound Name:
5-O-Demethyl-28-hydroxy-

Avermectin A1a

Cat. No.: B10855430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The avermectin class of compounds, widely employed as antiparasitic agents in both veterinary

and human medicine, undergoes extensive metabolism in the host. Understanding the toxicity

profiles of the resulting metabolites is paramount for a comprehensive risk assessment and the

development of safer therapeutic agents. This guide provides an objective comparison of the

toxicity of major avermectin metabolites, supported by available experimental data, and

outlines the methodologies employed in these assessments.

Comparative Toxicity Data
The acute toxicity of avermectin metabolites is a key parameter in their safety evaluation. While

comprehensive data for all metabolites is not available in publicly accessible literature, the

following tables summarize the existing quantitative data for key metabolites of abamectin and

ivermectin, the two most extensively studied avermectins.

Table 1: Acute Oral Toxicity (LD50) of Abamectin and its Metabolites in Mice
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Compound Strain Sex
LD50
(mg/kg bw)

Purity (%) Reference

Avermectin

B1a

(Abamectin

component)

CF-1 M + F > 48 > 99
Gordon

(1984g)[1]

8,9-Z-

Avermectin

B1a

CF-1 M + F > 5000 > 99
Gordon

(1984g)[1]

8,9-Z-

Avermectin

B1a

CD-1 - 217 -
Lynch (1996)

[1]

8,9-Z-

Avermectin

B1a

CF-1 - 20 -
Lynch (1996)

[1]

Note: Avermectin B1a is the major component of abamectin. The 8,9-Z isomer is a

photodegradation product.

Table 2: Identified Major Metabolites of Ivermectin and Abamectin

Parent Compound Major Metabolites
Species Identified
In

Reference

Ivermectin (H2B1a)
3''-O-desmethyl-

H2B1a
Pig, Steer, Rat Chiu et al. (1984)[2]

24-hydroxymethyl-

H2B1a
Steer, Rat Chiu et al. (1984)[2]

Abamectin

(Avermectin B1a)

24-hydroxymethyl-

avermectin B1a
Rat, Goat

Maynard (1986b)[3],

Alvaro et al. (1984)[4]

3"-desmethyl

avermectin B1a
Rat Maynard (1986b)[3]
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Available data suggests that some metabolites of avermectins may be less toxic than the

parent compound. For instance, the transformation of ivermectin in soil produces a more polar

by-product that is less toxic to daphnids[5]. However, a comprehensive comparative toxicity

assessment with quantitative data for all major metabolites in mammalian systems is still

lacking in the scientific literature.

Experimental Protocols
The assessment of avermectin metabolite toxicity involves a range of in vivo and in vitro

experimental protocols designed to evaluate various endpoints, including acute toxicity,

neurotoxicity, and hepatotoxicity.

Acute Oral Toxicity Testing
Objective: To determine the median lethal dose (LD50) of a substance after a single oral

administration.

Methodology (based on OECD Guideline 423):

Animal Model: Typically mice or rats of a specific strain (e.g., CF-1, CD-1).

Dosage: A single dose of the test substance is administered orally via gavage. A stepwise

procedure is used where the results of a single animal are used to determine the dose for

the next animal.

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

Observations include changes in skin, fur, eyes, and mucous membranes, as well as

respiratory, circulatory, autonomic, and central nervous system effects.

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Neurotoxicity Assessment
Objective: To evaluate the potential of a substance to cause adverse effects on the nervous

system using cell-based assays.

Methodology:
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Receptor Binding Assays:

Preparation of Brain Membranes: Brain tissue (e.g., from rats) is homogenized and

centrifuged to isolate synaptic membranes.

Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for the

receptor of interest (e.g., [3H]GABA for GABA-A receptors or [3H]ivermectin for glutamate-

gated chloride channels).

Competition Assay: The ability of the test compound (avermectin metabolite) to displace

the radioligand is measured at various concentrations.

Data Analysis: The binding affinity (Ki or IC50) of the metabolite is determined, indicating

its potency in interacting with the receptor. Avermectin has been shown to stimulate GABA

binding in rat brain membranes[6].

Chloride Uptake Assays:

Preparation of Brain Vesicles: Synaptoneurosomes are prepared from brain tissue.

Assay: Vesicles are incubated with the test compound and 36Cl- (a radioactive isotope of

chloride).

Measurement: The amount of 36Cl- uptake into the vesicles is measured using a

scintillation counter.

Data Analysis: The effect of the metabolite on GABA-stimulated chloride uptake is

determined. Avermectin B1a has shown different effects on the GABA-A receptor complex

in mice and rats in such assays[7].

In Vitro Hepatotoxicity Assessment
Objective: To assess the potential of a substance to cause liver cell damage using cultured liver

cells.

Methodology:
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Cell Culture: Primary human hepatocytes or human liver-derived cell lines (e.g., HepG2) are

cultured in multi-well plates.

Exposure: Cells are exposed to various concentrations of the avermectin metabolite for a

defined period (e.g., 24, 48 hours).

Cytotoxicity Assays:

MTT Assay: Measures cell viability based on the metabolic activity of mitochondria. A

reduction in the conversion of MTT to formazan indicates cytotoxicity. Avermectin has

been shown to inhibit the viability of HepG2 cells[8][9].

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the

culture medium, indicating loss of membrane integrity.

Mitochondrial Toxicity Assays:

Mitochondrial Membrane Potential (MMP) Assay: Utilizes fluorescent dyes (e.g., JC-1) to

assess changes in the mitochondrial membrane potential. A decrease in MMP is an early

indicator of apoptosis. Avermectin has been demonstrated to decrease MMP in HepG2

cells[9].

Apoptosis Assays:

Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3, -9), which

are key executioner enzymes in the apoptotic pathway. Avermectin-induced apoptosis in

HepG2 cells involves the activation of caspase-9 and -3[9].

DNA Fragmentation Analysis: Detects the characteristic laddering pattern of DNA

fragments in apoptotic cells using gel electrophoresis. Avermectin treatment leads to

chromatin condensation and DNA fragmentation[9].

Signaling Pathways and Experimental Workflows
The primary mechanism of avermectin toxicity involves the modulation of ligand-gated chloride

channels in nerve and muscle cells.
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Mechanism of Avermectin Neurotoxicity
Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCls)

and gamma-aminobutyric acid (GABA-A) receptors[10][11][12]. This binding potentiates the

effect of the neurotransmitters glutamate and GABA, leading to an increased influx of chloride

ions into the neuron. The resulting hyperpolarization or depolarization of the neuronal

membrane disrupts nerve signal transmission, leading to paralysis and eventual death of the

organism[11]. While this mechanism is well-established for the parent compounds, the specific

interactions and potencies of their metabolites with these channels are not as extensively

characterized.

DOT Diagram: Avermectin Neurotoxicity Signaling Pathway
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Caption: Avermectin and its metabolites potentiate the action of glutamate and GABA on their

respective chloride channels.
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The following diagram illustrates a typical workflow for evaluating the hepatotoxicity of

avermectin metabolites using in vitro methods.

DOT Diagram: In Vitro Hepatotoxicity Workflow
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Caption: A streamlined workflow for assessing the hepatotoxic potential of avermectin

metabolites in vitro.
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The available data indicates that the metabolites of avermectins may exhibit different toxicity

profiles compared to their parent compounds, with some evidence suggesting reduced toxicity.

However, a significant data gap exists, particularly concerning the direct comparative acute

toxicity and the specific interactions of major metabolites with neuronal receptors in mammalian

systems. The experimental protocols outlined in this guide provide a framework for future

research to comprehensively characterize the toxicological landscape of avermectin

metabolites. A deeper understanding of these profiles is crucial for the continued safe and

effective use of this important class of therapeutic agents. Further studies are warranted to

generate more robust comparative data to fill the existing knowledge gaps.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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